molecular formula C8H15ClF3NO2 B1449506 Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride CAS No. 2060042-55-7

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride

Cat. No. B1449506
CAS RN: 2060042-55-7
M. Wt: 249.66 g/mol
InChI Key: ZOPFCPBOJVVLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is defined by its molecular formula, C8H15ClF3NO2. This indicates that the compound contains eight carbon atoms, fifteen hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride are not available, tert-butyl compounds are known to participate in various chemical reactions. For instance, tert-butyl alcohol reacts with hydrogen chloride to form tert-butyl chloride .


Physical And Chemical Properties Analysis

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride has a molecular weight of 249.66 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthetic Methodology

One of the primary applications of tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride in scientific research is in the field of synthetic chemistry. It has been used in the synthesis of highly fluorinated amino acids, which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability. For instance, a study by Tianwen Li et al. (2013) outlines a convenient one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, demonstrating the utility of this compound in synthesizing amino acid derivatives with potential pharmaceutical applications (Li, Shang, Cheng, & Zhao, 2013).

Safety and Hazards

While specific safety and hazard information for Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For instance, tert-butylamine, a related compound, is known to be flammable and harmful if swallowed .

properties

IUPAC Name

tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2.ClH/c1-6(2,3)14-5(13)7(4,12)8(9,10)11;/h12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFCPBOJVVLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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